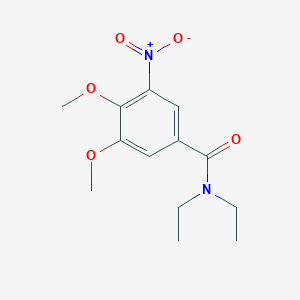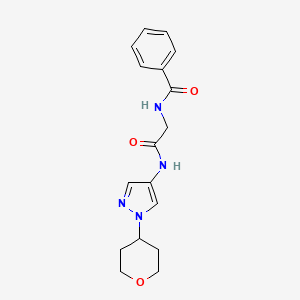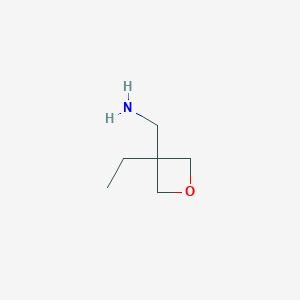
N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide” is a chemical compound. It is an amide derivative of a nitrobenzoic acid, with two ethyl groups attached to the nitrogen (N,N-diethyl) and methoxy groups (OCH3) on the 3rd and 4th positions of the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring substituted with a nitro group (NO2) at the 5th position, methoxy groups (OCH3) at the 3rd and 4th positions, and a carbonyl group (C=O) linked to a nitrogen atom, which in turn is bonded to two ethyl groups .Chemical Reactions Analysis
The chemical reactions of “this compound” could involve the nitro group, the methoxy groups, or the amide group. For instance, the nitro group could be reduced to an amino group, or the methoxy groups could be demethylated. The amide group could participate in various reactions, such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación
Structural Analysis in Forensic Science
N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide, also known as dimethpramide, was identified through molecular spectroscopic examination in a forensic science context. It was analyzed for its structure using techniques like 1H- and 13C-NMR, mass spectrometry, and molecular weight determination. This compound was found in seized yellow tablets and could not be identified through conventional drug screening methods (Dawson et al., 1995).
Cancer Treatment Research
Research into hypoxia-selective cytotoxins includes derivatives similar to this compound. These compounds are studied for their selective toxicity towards hypoxic cells, which is a characteristic of many solid tumors. This area of research explores the potential of these compounds in cancer treatment, particularly in targeting cells that are low in oxygen (Palmer et al., 1996).
Anticonvulsant Development
In the field of neurology, derivatives of this compound have been synthesized and shown to have significant anticonvulsive activity. This suggests its potential use in the development of new anticonvulsant drugs. The compound demonstrated high efficacy in models of seizure, indicating its promise in treating epilepsy (Sych et al., 2018).
Antiarrhythmic Activity in Cardiac Applications
Compounds structurally similar to this compound are studied for their antiarrhythmic activity. Research in this area focuses on understanding their structure-activity relationship and their potential as lead drugs for cardiac arrhythmia treatment (Likhosherstov et al., 2014).
Chemical Vapor Deposition in Material Science
Nickel(II) complexes of this compound and related compounds have been synthesized and used as precursors in the chemical vapor deposition process. This is significant in material science for the development of nanostructured thin films, which have a range of applications in electronics and optics (Saeed et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-5-14(6-2)13(16)9-7-10(15(17)18)12(20-4)11(8-9)19-3/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIUESJPNPVVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475437.png)
![7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475442.png)
![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2475444.png)
![8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2475446.png)
![N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B2475447.png)
![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2475450.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2475452.png)


![6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2475455.png)